2'-OH-2,3',6-Tribromodiphenyl Ether

Description

Nomenclature and Classification

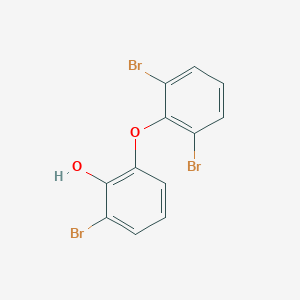

2'-Hydroxy-2,3',6-tribromodiphenyl ether belongs to the broader family of hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are characterized by a diphenyl ether backbone substituted with bromine atoms and at least one hydroxyl group. The IUPAC name 2'-hydroxy-2,3',6-tribromodiphenyl ether delineates its structure:

- Two phenyl rings connected by an ether bond.

- Bromine atoms at the 2-, 3'-, and 6-positions.

- A hydroxyl (-OH) group at the 2'-position.

This congener is part of the tribromodiphenyl ether (triBDE) subclass, distinguished by three bromine substituents. Unlike parent PBDEs, which are classified based on bromination patterns (e.g., pentaBDE, decaBDE), OH-PBDEs are often metabolites formed through oxidative biotransformation. The hydroxyl group introduces polarity, altering physicochemical properties such as solubility and bioaccumulation potential compared to non-hydroxylated analogs.

Discovery and Research Evolution

The identification of hydroxylated PBDEs in environmental and biological matrices marked a pivotal shift in understanding PBDE fate. Early studies in the 2000s detected OH-PBDEs in human serum and wildlife, suggesting metabolic pathways beyond simple bioaccumulation. While 2'-hydroxy-2,3',6-tribromodiphenyl ether itself has not been explicitly isolated in early literature, its structural analogs (e.g., 3'-hydroxy-2,4,6-tribromodiphenyl ether) were identified as metabolites in in vitro hepatic assays.

Research accelerated with the recognition that cytochrome P450 enzymes, particularly CYP2B6, mediate PBDE hydroxylation. For instance, 2,2',4,4',6-pentabromodiphenyl ether (BDE-100) undergoes oxidative metabolism to yield hydroxylated derivatives, underscoring the plausibility of analogous pathways for 2'-hydroxy-2,3',6-tribromodiphenyl ether. Advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have since enabled precise detection of low-concentration OH-PBDEs in complex matrices.

Significance in Environmental Chemistry and Toxicology

OH-PBDEs exhibit dual roles: as environmental contaminants and as bioactive molecules with distinct toxicological profiles. The hydroxyl group in 2'-hydroxy-2,3',6-tribromodiphenyl ether enhances its affinity for biological targets, such as thyroid hormone transporters and nuclear receptors, compared to non-hydroxylated PBDEs. For example, OH-PBDEs demonstrate 10-fold greater potency in displacing thyroxine (T4) from transthyretin, a critical serum transport protein.

Environmental monitoring studies reveal that OH-PBDEs arise not only from metabolic processes but also via photolytic degradation of PBDEs in aquatic systems. This dual origin complicates exposure assessments, as both parent compounds and their derivatives contribute to ecological burdens. The table below summarizes key differences between PBDEs and OH-PBDEs:

| Property | PBDEs | OH-PBDEs |

|---|---|---|

| Polarity | Low (hydrophobic) | Moderate (due to -OH group) |

| Bioaccumulation | High in lipid-rich tissues | Reduced, but tissue-specific |

| Toxicokinetics | Persistent, slow metabolism | Rapid conjugation/excretion |

| Receptor Affinity | Weak binding to nuclear receptors | Strong endocrine disruption |

Data synthesized from .

Properties

Molecular Formula |

C12H7Br3O2 |

|---|---|

Molecular Weight |

422.89 g/mol |

IUPAC Name |

2-bromo-6-(2,6-dibromophenoxy)phenol |

InChI |

InChI=1S/C12H7Br3O2/c13-7-3-2-6-10(11(7)16)17-12-8(14)4-1-5-9(12)15/h1-6,16H |

InChI Key |

ZKCAFFWTMLKRSO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)O)OC2=C(C=CC=C2Br)Br |

Origin of Product |

United States |

Preparation Methods

Diazotization of Substituted o-Amino Diphenyl Ethers Followed by Hydrolysis

One well-documented route to prepare hydroxylated polyhalogenated diphenyl ethers, including 2'-hydroxy-2,3',6-tribromodiphenyl ether, involves the diazotization of appropriately substituted o-amino diphenyl ethers and subsequent hydrolysis of the diazonium salt to introduce the hydroxyl group at the 2' position.

- Starting materials : o-Amino diphenyl ethers with halogen substitutions at positions corresponding to the desired final bromine pattern (e.g., 2-amino-4,21,41-tribromodiphenyl ether analogs).

- Process :

- Diazotization of the amino group using nitrous acid to form the diazonium salt.

- Hydrolysis of the diazonium salt under alkaline conditions (e.g., NaOH) to replace the diazonium group with a hydroxyl group.

- Example : The patent GB1038185A describes preparation of 2-hydroxy-4,21,41-tribromodiphenyl ether by diazotizing 2-amino-4,21,41-tribromodiphenyl ether and hydrolyzing the diazonium salt with NaOH.

Synthesis via Coupling of Substituted Phenols and Nitrobenzenes Followed by Reduction and Diazotization

Another route involves:

- Step 1 : Coupling a substituted methoxyphenol (e.g., 2-methoxy-4-bromophenol) with a nitro-substituted halobenzene (e.g., 3,4-dibromonitrobenzene) to form a methoxy-substituted nitrodiphenyl ether intermediate.

- Step 2 : Catalytic hydrogenation (reduction) of the nitro group to an amino group, yielding a methoxy-amino diphenyl ether.

- Step 3 : Diazotization of the amino group and subsequent hydrolysis to replace the amino group with a hydroxyl group, forming the target hydroxy-substituted tribromodiphenyl ether.

- Step 4 : Demethylation of the methoxy group to hydroxyl if necessary, often achieved by treatment with hydrobromic acid and NaOH.

This method is exemplified in the preparation of 2-hydroxy-4,21,41-tribromodiphenyl ether from 2-methoxy-4,21,41-tribromodiphenyl ether intermediates.

Selective bromination of diphenyl ethers or partially brominated diphenyl ethers can be used to introduce bromine atoms at specific positions such as 2, 3', and 6. This step often follows or precedes the introduction of the hydroxyl group.

- Bromination reagents include elemental bromine or brominating agents under controlled conditions to avoid overbromination or undesired substitution.

- The position specificity can be influenced by the electronic and steric effects of existing substituents.

Use of Hexabromodiphenyliodonium Salts for Selective Bromination

Advanced synthetic methods involve the use of brominated diphenyliodonium salts as intermediates to achieve selective bromination patterns on diphenyl ethers.

- Hexabromodiphenyliodonium salts (e.g., 2,2’,4,4’,6,6’-hexabromodiphenyliodonium salts) can be employed to introduce bromine atoms selectively on diphenyl ether rings.

- This method facilitates the synthesis of PBDE congeners with specific bromine substitution patterns, including 2,3,6-tribromo substitutions.

Summary Table of Preparation Routes

| Method Number | Starting Material(s) | Key Reaction Steps | Advantages | Limitations |

|---|---|---|---|---|

| 1 | o-Amino substituted diphenyl ethers | Diazotization → Hydrolysis to hydroxyl | High regioselectivity for 2'-OH | Requires amino precursor synthesis |

| 2 | Methoxyphenol + Nitrohalobenzene | Coupling → Reduction → Diazotization → Hydrolysis | Allows stepwise introduction of groups | Multi-step, requires catalytic hydrogenation |

| 3 | Diphenyl ethers or partially brominated diphenyl ethers | Selective bromination | Direct bromine introduction | Position control can be challenging |

| 4 | Hexabromodiphenyliodonium salts | Coupling and selective bromination | High selectivity and novel substitution patterns | Requires preparation of iodonium salts |

Additional Notes on Debromination and Stability

- Studies on debromination of PBDEs indicate that bromine substituents at meta positions (such as 3') can be selectively removed under reductive conditions, which is relevant for understanding the stability of synthesized tribrominated diphenyl ethers.

- The stability and reactivity of tribrominated diphenyl ethers depend on the substitution pattern and influence their potential applications and environmental behavior.

Chemical Reactions Analysis

Types of Reactions

2’-OH-2,3’,6-Tribromodiphenyl Ether undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products.

Substitution: The hydroxyl group and bromine atoms can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated diphenyl ethers .

Scientific Research Applications

2'-OH-2,3',6-Tribromodiphenyl Ether is a brominated diphenyl ether compound with the molecular formula C12H7Br3O2 and a molecular weight of 422.895 g/mol. This compound is known for its use in various scientific research applications, particularly in the fields of chemistry and biology.

Scientific Research Applications

2’-OH-2,3’,6-Tribromodiphenyl Ether has several scientific research applications:

- Chemistry Used as a reagent in organic synthesis and as a reference material in analytical chemistry.

- Biology Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

- Medicine Investigated for its potential therapeutic properties and its role in drug development.

- Industry Utilized in the development of flame retardants and other industrial chemicals. Brominated Flame Retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs), have become global environmental contaminants .

Chemical Reactions Analysis

2’-OH-2,3’,6-Tribromodiphenyl Ether undergoes several types of chemical reactions:

- Oxidation The compound can be oxidized under specific conditions to form various oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction Reduction reactions can lead to the removal of bromine atoms, resulting in debrominated products. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution The hydroxyl group and bromine atoms can participate in substitution reactions, leading to the formation of different derivatives. Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce debrominated diphenyl ethers.

Mechanism of Action

The mechanism of action of 2’-OH-2,3’,6-Tribromodiphenyl Ether involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related BDEs and OH-BDEs based on bromination patterns, hydroxylation, and physicochemical properties:

Key Observations:

- Bromination and Hydroxylation Effects: The hydroxyl group in 2'-OH-2,3',6-Tribromodiphenyl Ether increases its polarity compared to non-hydroxylated analogs (e.g., BDE-25, BDE-47), likely enhancing water solubility and reducing log Kow (octanol-water partition coefficient).

- Positional Isomerism : Bromine at the 3' position (vs. 4' in BDE-47) may alter binding affinity to thyroid hormone receptors or estrogen receptors, as seen in other OH-BDEs .

- Toxicity Profile: Hydroxylated BDEs like 2'-OH-BDE28 exhibit endocrine-disrupting effects at nanomolar concentrations.

Physicochemical and Environmental Behavior

- Persistence : Compared to BDE-47 (tetrabrominated), the tribrominated target compound may degrade faster in the environment due to fewer bromine atoms. However, the hydroxyl group could stabilize the molecule via hydrogen bonding, offsetting this effect .

- Bioaccumulation : Lower bromination typically reduces bioaccumulation, but hydroxylation may facilitate interaction with biological membranes, as seen in dihydroxy analogs like the compound in .

Research Findings on Analogues

- Antimicrobial Activity : The dihydroxy-tetrabrominated compound (CAS 36452-33-2) demonstrates antimicrobial properties, suggesting that hydroxylation enhances bioactivity. The target compound’s single hydroxyl group may confer milder but analogous effects .

- Environmental Standards : Tribrominated BDEs like BDE-25 and BDE-32 are used as analytical standards, indicating their environmental relevance. The hydroxylated version may emerge as a metabolite in contaminated ecosystems .

Q & A

Q. What experimental designs are optimal for studying the thermodynamic stability of 2'-OH-2,3',6-Tribromodiphenyl Ether?

- Methodology : Use thermogravimetric analysis (TGA) to measure vaporization enthalpies (ΔvapHm) across temperature ranges (e.g., 363–473 K). Compare results with structurally similar tribromodiphenyl ethers (e.g., ΔvapHm = 81.0–86.7 kJ mol⁻¹ for ortho/meta-substituted congeners) to infer substituent effects on stability . Computational modeling (DFT or MD simulations) can predict bond dissociation energies, particularly for hydroxylated derivatives, to assess environmental persistence .

Q. How can microbial degradation pathways for hydroxylated PBDEs like 2'-OH-2,3',6-Tribromodiphenyl Ether be experimentally validated?

- Methodology : Anaerobic microbial reductive debromination studies using methanogenic sludge or Dehalococcoides spp. cultures. Monitor debromination products (e.g., di- or mono-BDEs) via GC-MS and track electron donor utilization (e.g., H₂ or acetate). Compare degradation rates with non-hydroxylated analogs (e.g., BDE 32 or BDE 28) to assess hydroxyl group impacts on reactivity .

Q. How should researchers address contradictions in reported environmental half-lives of hydroxylated PBDEs?

- Methodology : Conduct controlled photolysis or hydrolysis experiments under varying conditions (pH, UV intensity). For example, hydroxyl groups may accelerate degradation under alkaline conditions via nucleophilic substitution. Compare data with non-hydroxylated congeners (e.g., BDE 47) to isolate structural effects. Meta-analyses of existing studies should account for matrix differences (e.g., freshwater vs. marine systems) and analytical method variability (e.g., extraction recovery rates) .

Data Interpretation & Validation

Q. What strategies ensure accurate quantification of hydroxylated PBDEs in biological matrices?

- Methodology : Use enzymatic hydrolysis (e.g., β-glucuronidase) to release conjugated metabolites from tissues. Validate recovery rates using spiked samples and surrogate standards (e.g., BDE 77). For lipid-rich samples, perform gel permeation chromatography (GPC) to remove interfering lipids prior to GC-MS analysis .

Q. How can positional isomerism in hydroxylated PBDEs complicate environmental fate studies?

- Methodology : Employ orthogonal chromatographic methods (e.g., HPLC with chiral columns) to separate isomers. Use isotopic labeling (e.g., ²H or ¹⁸O) in tracer studies to track isomer-specific transformation pathways. Structural elucidation via tandem MS/MS can differentiate fragmentation patterns between isomers (e.g., 2'-OH vs. 4-OH substitution) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.